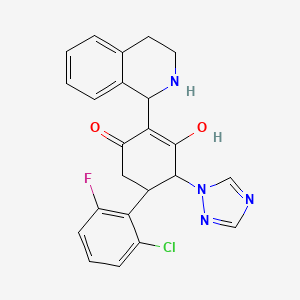
5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule of interest, due to its structural complexity, likely serves as a key compound in various chemical reactions and possesses unique physical and chemical properties. This molecule, containing elements such as chlorine, fluorine, and a triazolyl group attached to a cyclohexenone backbone, suggests a broad area of potential chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including cyclocondensation, Huisgen's [3+2] dipolar cycloaddition, and regioselective cyclocondensation. For instance, Marvadi et al. (2019) described the synthesis of dual inhibitors for Mycobacterium tuberculosis and influenza virus via Huisgen's [3+2] dipolar cycloaddition, showcasing the complexity and versatility of synthesizing compounds with similar functional groups (Marvadi et al., 2019).
Molecular Structure Analysis
The structural characterization of similar molecules is typically achieved through techniques like X-ray diffraction analysis, as demonstrated by Kariuki et al. (2021) for isostructural compounds. These analyses help in understanding the three-dimensional conformation and molecular geometry, which are critical for predicting the reactivity and interactions of the molecule (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization, esterification, and oxidative rearrangement, indicating a wide range of chemical reactivity. For example, Lenz et al. (2004) explored the oxidative rearrangement of isoquinolines, highlighting the complex reactions these types of molecules can undergo (Lenz et al., 2004).
Applications De Recherche Scientifique
Antimicrobial Activity
Some triazole derivatives, including those related to the specified compound, have been synthesized and studied for their antimicrobial activity. These compounds have demonstrated significant antimicrobial properties against various bacteria and fungi, often with higher antifungal than antibacterial potency (Yurttaş et al., 2020).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of similar triazole derivatives. These studies have focused on understanding the molecular structure and properties of these compounds, which can be crucial for their application in different fields (Kariuki et al., 2021).
Biological Activity
Several studies have explored the biological activity of triazole derivatives. This includes investigations into their potential antipsychotic and anticonvulsant activities, where the structures of these compounds have been analyzed to understand their pharmacological potential (Kaur et al., 2010).
Agricultural Applications
Research has also been done on derivatives of the specified compound for use as herbicides. These studies have focused on their efficacy in controlling weeds in paddy fields, highlighting the potential for agricultural applications (Hwang et al., 2005).
Propriétés
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c24-16-6-3-7-17(25)19(16)15-10-18(30)20(23(31)22(15)29-12-26-11-28-29)21-14-5-2-1-4-13(14)8-9-27-21/h1-7,11-12,15,21-22,27,31H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLQZXHMGGBTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=C(C=CC=C4Cl)F)N5C=NC=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



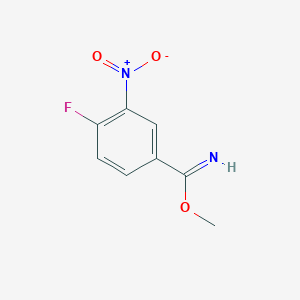
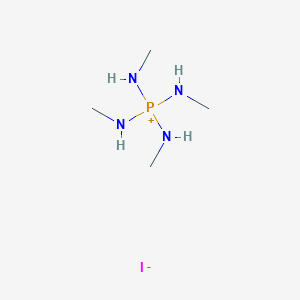
![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)
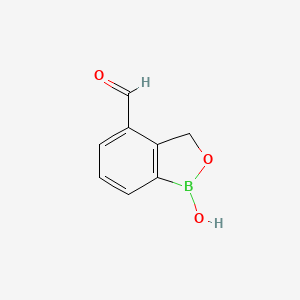
![N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2483213.png)

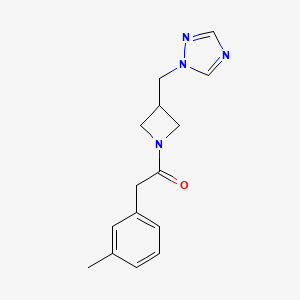
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)

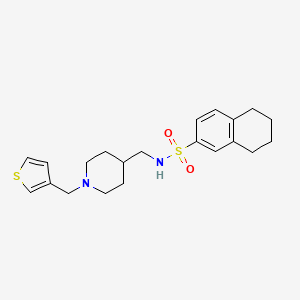
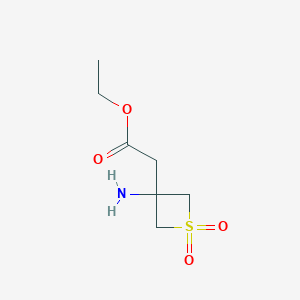
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)